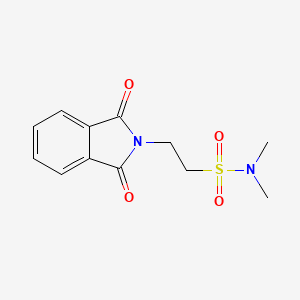
1-Methyl-2-p-tolyloxymethyl-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-p-tolyloxymethyl-1H-benzoimidazole is a chemical compound with the molecular formula C16H16N2O . It has an average mass of 252.311 Da and a monoisotopic mass of 252.126266 Da . This compound is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación
Therapeutic Applications in Disease Treatment
Benzoimidazole derivatives, such as benznidazole, have been extensively studied for their therapeutic efficacy in treating diseases like Trypanosoma cruzi infection (Chagas' disease). A study by Andrade et al. (1996) demonstrated that benznidazole treatment in the early chronic phase of T. cruzi infection was safe and effective, with a significant percentage of treated individuals showing negative seroconversion of specific antibodies (Andrade et al., 1996).
Diagnostic Applications in Medical Imaging
Compounds similar to "1-Methyl-2-p-tolyloxymethyl-1H-benzoimidazole" have been explored for diagnostic applications, particularly in medical imaging. For instance, N-methyl[11C]2-(4′methylaminophenyl)-6-hydroxy-benzothiazole (PIB), a positron emission tomography (PET) tracer, allows in vivo measurement of cerebral amyloid load in Alzheimer’s disease (AD), aiding in distinguishing between AD and frontotemporal dementia (FTD) (Engler et al., 2007).
Chemical Analysis and Pharmacokinetics
Research also delves into the chemical analysis and pharmacokinetics of benzoimidazole derivatives. For example, high-pressure liquid chromatography has been utilized to determine plasma levels of metronidazole and its metabolites, showcasing the analytical techniques applied to understand the distribution and metabolism of these compounds in the human body (Wheeler et al., 1978).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The exact mode of action of 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would influence the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole. These factors could include temperature, pH, and the presence of other molecules .
Propiedades
IUPAC Name |
1-methyl-2-[(4-methylphenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-7-9-13(10-8-12)19-11-16-17-14-5-3-4-6-15(14)18(16)2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQZSRKABJMVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322344 |
Source


|
| Record name | 1-methyl-2-[(4-methylphenoxy)methyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300852-43-1 |
Source


|
| Record name | 1-methyl-2-[(4-methylphenoxy)methyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603897.png)




![2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2603907.png)
![3-(3,5-dimethylphenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2603908.png)

![2-[[4-(4-Fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2603911.png)





